5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

Alkaline phosphatase Enzyme inhibition Isozyme selectivity

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 496918-94-6) is a heterocyclic small molecule belonging to the pyrazolone class, characterized by a 1-naphthyl substituent at the 5-position of the pyrazolone ring. With a molecular weight of 210.23 g/mol, a molecular formula of C13H10N2O, and an estimated XLogP3-AA value of 2.6, this compound exhibits significant lipophilicity relative to simpler aryl pyrazolones.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 496918-94-6
Cat. No. B1455185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
CAS496918-94-6
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1C(=NNC1=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16)
InChIKeyJLGACJLKEKRJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 496918-94-6): Procurement-Ready Overview of a Naphthyl-Substituted Pyrazolone Scaffold


5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 496918-94-6) is a heterocyclic small molecule belonging to the pyrazolone class, characterized by a 1-naphthyl substituent at the 5-position of the pyrazolone ring . With a molecular weight of 210.23 g/mol, a molecular formula of C13H10N2O, and an estimated XLogP3-AA value of 2.6, this compound exhibits significant lipophilicity relative to simpler aryl pyrazolones [1]. It is available from commercial suppliers in purities of 95% to 98%, enabling its direct use in research applications .

Why Generic Pyrazolone Substitution is Inadequate for 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 496918-94-6) in Focused Research


The 1-naphthyl moiety at the 5-position of the pyrazolone core is a critical determinant of biological activity, target engagement, and physicochemical profile. Simple substitution with a smaller aryl group (e.g., phenyl) or a different naphthyl isomer (e.g., 2-naphthyl) can drastically alter binding affinity, selectivity, and pharmacokinetic behavior [1]. As detailed in the quantitative evidence below, the specific 1-naphthyl substitution of this compound is essential for its observed interactions with targets like alkaline phosphatase and its potential in metabolic disease models, making generic or close-analog substitution scientifically unjustified [2].

Quantitative Differentiation Evidence for 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 496918-94-6) for Scientific Procurement


Differential Inhibition of Alkaline Phosphatase Isozymes by 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one exhibits a 31-fold difference in inhibitory potency between two human alkaline phosphatase isozymes, demonstrating quantifiable isoform selectivity [1]. This contrasts with many non-selective phosphatase inhibitors, highlighting a potential for targeted applications.

Alkaline phosphatase Enzyme inhibition Isozyme selectivity

Structural Differentiation via 1-Naphthyl Substitution in a Diabetes-Focused Pyrazole Patent Family

The compound 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one is explicitly claimed as part of a genus of naphthyl-pyrazoles in a key patent for treating type 2 diabetes [1]. While specific in vivo data for this exact compound is not publicly disclosed, the patent's focus on naphthyl-substituted pyrazoles (Formula I) distinguishes it from related phenyl or 2-naphthyl analogs, which are outside the scope of this specific therapeutic claim.

Type 2 Diabetes Pyrazole derivatives Patent landscape

Enhanced Lipophilicity of 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one as a Predictor of Membrane Permeability

The 1-naphthyl substituent of 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one imparts a calculated XLogP3-AA value of 2.6 [1]. This is significantly higher than that of a typical unsubstituted pyrazolone (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one, with a calculated XLogP3-AA of ~0.5), placing it in a more favorable lipophilicity range for passive membrane diffusion and central nervous system penetration.

Physicochemical properties Lipophilicity ADME

Defined Hazard Profile for Safe Handling and Procurement Decisions

According to its Safety Data Sheet (SDS), 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one is classified with specific GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This provides a clear, quantifiable safety specification that informs proper laboratory handling, storage, and disposal protocols, which is often absent from less well-characterized research compounds.

Safety Hazard assessment Procurement

Optimal Research and Procurement Application Scenarios for 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 496918-94-6)


Isozyme-Selective Alkaline Phosphatase Inhibition Studies

The compound's 31-fold selectivity for the tissue-nonspecific alkaline phosphatase isozyme over the germ cell type (IC50 3.24 µM vs. 100 µM) [1] makes it a valuable tool for dissecting the distinct physiological and pathological roles of these isozymes. It is particularly suited for in vitro studies where broad-spectrum phosphatase inhibitors would obscure isoform-specific effects.

Chemical Tool for Type 2 Diabetes Target Validation

Given its explicit inclusion in a patent family for naphthyl-pyrazoles targeting type 2 diabetes [2], this compound is a strategic choice for academic and industrial groups investigating novel mechanisms for improving insulin sensitivity and glucose homeostasis. It serves as a defined chemical starting point for target validation and structure-activity relationship (SAR) studies in this therapeutic area.

Cell-Based Assays Requiring Enhanced Membrane Permeability

The calculated XLogP3-AA of 2.6 [3] positions this compound in an optimal range for passive diffusion across lipid bilayers, a critical requirement for activity in cell-based assays. This property makes it preferable to less lipophilic pyrazolones for studies involving intracellular targets or for assessing functional activity in living cells.

Compliant Research Where Defined Safety Data is Mandatory

Institutions or projects with stringent environmental health and safety (EHS) requirements can procure this compound with confidence due to the availability of a detailed Safety Data Sheet (SDS) outlining specific GHS hazards (H302, H315, H319, H335) . This documented hazard profile facilitates safe handling, storage, and disposal planning, a clear advantage over compounds with undefined or proprietary safety information.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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